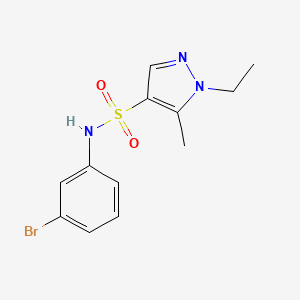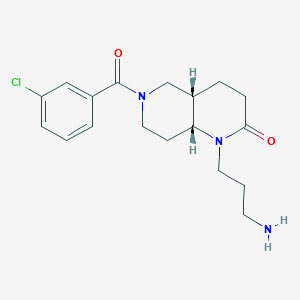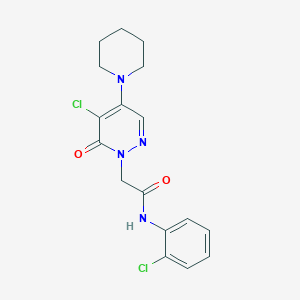![molecular formula C22H32N2O2 B5325125 (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B5325125.png)
(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethyltricyclo[3311~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone is a complex organic compound with a unique structure that combines a tricyclic decane framework with a piperazine ring substituted with a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Tricyclic Decane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to yield the tricyclic decane structure.
Introduction of the Piperazine Ring: The tricyclic decane intermediate is then reacted with piperazine under basic conditions to form the piperazine-substituted intermediate.
Attachment of the Furan Moiety: The final step involves the alkylation of the piperazine nitrogen with a furan-2-ylmethyl halide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the Diels-Alder reaction and hydrogenation steps, as well as the development of more efficient catalysts and reaction conditions for the piperazine and furan attachment steps.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The furan moiety can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar ester functional group.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is an antioxidant with a similar aromatic structure.
Cetylpyridinium chloride and domiphen bromide: These compounds are structurally similar and have antimicrobial properties.
Uniqueness
(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone is unique due to its combination of a tricyclic decane core, a piperazine ring, and
Properties
IUPAC Name |
(3,5-dimethyl-1-adamantyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-20-10-17-11-21(2,14-20)16-22(12-17,15-20)19(25)24-7-5-23(6-8-24)13-18-4-3-9-26-18/h3-4,9,17H,5-8,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMDOEDJGCQYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCN(CC4)CC5=CC=CO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5325043.png)
![N-cyclopropyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5325051.png)


![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325069.png)
![2-({2-[4-(2-METHYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE](/img/structure/B5325073.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5325076.png)
![ethyl (4-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5325085.png)
![1-[3-(ALLYLSULFANYL)-6-[5-(4-FLUOROPHENYL)-2-FURYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5325097.png)

![N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-3-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5325110.png)
![(3aR,6aS)-2-(2,1-benzoxazole-3-carbonyl)-5-ethyl-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5325135.png)
![(3aR*,5R*,6S*,7aS*)-2-[(3'-methoxy-3-biphenylyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5325139.png)

